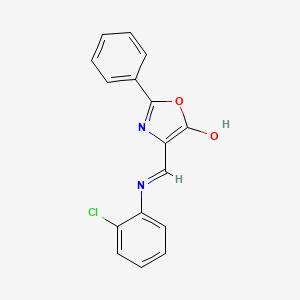![molecular formula C21H28N2O2 B11665427 N'-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11665427.png)
N'-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a hexylphenyl group, and a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide typically involves the condensation of 2,5-dimethyl-3-furoic acid hydrazide with 4-hexylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The furan ring and the hydrazide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring and hexylphenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide
- N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide
- N’-[(E)-1-(4-methylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide
Uniqueness
N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various research applications.
Propiedades
Fórmula molecular |
C21H28N2O2 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C21H28N2O2/c1-5-6-7-8-9-18-10-12-19(13-11-18)16(3)22-23-21(24)20-14-15(2)25-17(20)4/h10-14H,5-9H2,1-4H3,(H,23,24)/b22-16+ |
Clave InChI |
CGBRAFGKBSJDRR-CJLVFECKSA-N |
SMILES isomérico |
CCCCCCC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(OC(=C2)C)C)/C |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=C(OC(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[1-(4-bromoanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11665347.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665353.png)

![(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione](/img/structure/B11665357.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665360.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11665365.png)
![3-methyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665373.png)

![2,2'-(benzene-1,3-diyldimethanediyl)bis[5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11665388.png)
![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11665392.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B11665393.png)
![9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole](/img/structure/B11665408.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11665412.png)
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665418.png)
